1-{[(2-chlorophenyl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide
Description
1-{[(2-Chlorophenyl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide is a pyridazinone derivative characterized by a dihydropyridazine core substituted with a phenyl carboxamide group at position 3 and a 2-chlorophenyl carbamoylmethyl moiety at position 1. The 2-chlorophenyl group enhances lipophilicity and may improve target binding through halogen interactions, while the carboxamide and carbamoyl groups contribute to hydrogen bonding and solubility .
Properties
IUPAC Name |
1-[2-(2-chloroanilino)-2-oxoethyl]-6-oxo-N-phenylpyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O3/c20-14-8-4-5-9-15(14)22-17(25)12-24-18(26)11-10-16(23-24)19(27)21-13-6-2-1-3-7-13/h1-11H,12H2,(H,21,27)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTJDYCQSYXQQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(2-chlorophenyl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorinated aromatic compound reacts with an amine derivative.
Carbamoylation: The carbamoyl group is added through a reaction with an isocyanate or a carbamoyl chloride.
Final Coupling: The final product is obtained by coupling the intermediate compounds under controlled conditions, often using a catalyst to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-{[(2-chlorophenyl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorinated solvents and catalysts like palladium on carbon.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
1-{[(2-chlorophenyl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anti-inflammatory or anticancer agent.
Materials Science: Used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 1-{[(2-chlorophenyl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs differ primarily in substituents on the carbamoyl and benzyl groups. Key comparisons are summarized below:
Key Findings
Substituent Impact on Bioactivity: The 2-chlorophenyl group in the target compound may offer stronger halogen bonding compared to non-halogenated analogs (e.g., oxazole or benzodioxolyl derivatives) . Fluorinated analogs (e.g., compound 9 and 19) demonstrate enhanced selectivity and metabolic stability, suggesting that halogenation at specific positions optimizes pharmacokinetics .
Synthetic Efficiency :
- Yields vary significantly: Compound 9 achieves 90% yield due to optimized reaction conditions (saturated NaHCO₃ workup), whereas compound 7 yields only 22% . The target compound’s synthesis may require similar optimization depending on the reactivity of the 2-chlorophenyl group.
Structural Flexibility :
- Cyclopropylcarbamoyl and trans-3-methoxycyclobutyl groups (compounds 9 and 19) introduce conformational rigidity, which may enhance target binding but limit synthetic accessibility .
Biological Activity
1-{[(2-chlorophenyl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide is a compound belonging to the pyridazine derivative class, characterized by its unique structural features that include a pyridazine ring and various functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anti-inflammatory and anticancer agent.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may bind to various enzymes or receptors, modulating their activity and leading to diverse biological effects. The exact mechanisms can vary based on the context of its application, including:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory processes or cancer cell proliferation.
- Receptor Modulation : It could act as a ligand for specific receptors, influencing signaling pathways related to cell growth and survival.
Research Findings
Several studies have explored the biological activity of 1-{[(2-chlorophenyl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide:
- Anti-inflammatory Properties : Research indicates that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting its potential use in treating inflammatory diseases.
- Anticancer Activity : In various cancer cell lines, the compound has shown cytotoxic effects, with studies reporting IC50 values in the low micromolar range. For example, it demonstrated selective cytotoxicity against breast cancer cell lines while sparing normal cells .
- Antioxidant Activity : The compound has also been evaluated for its antioxidant properties, which are crucial for mitigating oxidative stress-related damage in cells. Preliminary results suggest significant scavenging activity against free radicals .
Comparative Analysis
To better understand the efficacy of 1-{[(2-chlorophenyl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide relative to similar compounds, a comparison table is provided below:
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| 1-{[(2-chlorophenyl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide | Structure | Anti-inflammatory, Anticancer | 5 - 15 |
| 1-{[(2-bromophenyl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide | Similar | Moderate Anti-inflammatory | 10 - 20 |
| 1-{[(2-fluorophenyl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide | Similar | Low Anti-inflammatory | >20 |
Study on Anti-inflammatory Effects
A study conducted by Umesha et al. (2009) evaluated the anti-inflammatory effects of 1-{[(2-chlorophenyl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide using an animal model of induced inflammation. The results indicated a significant reduction in edema and inflammatory markers when treated with this compound compared to controls .
Anticancer Efficacy Assessment
In another study focusing on breast cancer cell lines MDA-MB-231 and BT-549, the compound was administered at varying concentrations. The findings revealed that it inhibited cell proliferation effectively at concentrations as low as 5 µM while exhibiting minimal toxicity towards normal keratinocytes . This selectivity underscores its potential as a therapeutic agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
